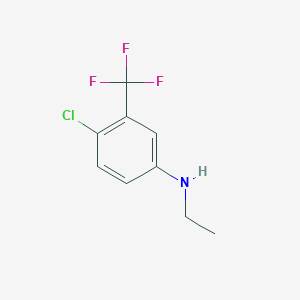

4-chloro-N-ethyl-3-(trifluoromethyl)aniline

Beschreibung

4-Chloro-N-ethyl-3-(trifluoromethyl)aniline is a halogenated aniline derivative featuring a trifluoromethyl (-CF₃) group at the 3-position, a chlorine atom at the 4-position, and an ethyl substituent on the nitrogen atom. This compound is of significant interest in medicinal and agrochemical research due to the synergistic effects of its electron-withdrawing groups (Cl and CF₃) and the lipophilic N-ethyl moiety. The trifluoromethyl group enhances metabolic stability and bioavailability, while the chloro substituent contributes to steric and electronic modulation of reactivity . Its synthesis often involves reductive alkylation or nucleophilic substitution reactions, as demonstrated in intermediates for cholinesterase inhibitors and kinase modulators .

Eigenschaften

IUPAC Name |

4-chloro-N-ethyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N/c1-2-14-6-3-4-8(10)7(5-6)9(11,12)13/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNSDYDXEKBZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-3-(trifluoromethyl)aniline typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction conditions, including temperature and pressure, are carefully optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow reactors and automated control systems, ensures consistent product quality and efficient resource utilization. The industrial production methods are designed to minimize waste and environmental impact while maximizing the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-ethyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Medicinal Chemistry :

- Intermediate for Pharmaceuticals : 4-Chloro-N-ethyl-3-(trifluoromethyl)aniline serves as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of anticancer drugs like Sorafenib, which is used to treat liver and kidney cancers .

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

-

Organic Synthesis :

- Synthesis of Complex Molecules : The compound is utilized in synthesizing complex organic molecules due to its unique chemical structure. It can be employed in reactions such as amination and acylation, leading to various derivatives with potential biological activities .

- Catalysis Applications : Its derivatives are explored for catalytic processes in organic reactions, enhancing reaction efficiency and selectivity.

- Agrochemical Development :

Case Study 1: Synthesis of Sorafenib

Research has demonstrated that this compound is essential in synthesizing Sorafenib. The optimized synthetic routes reduce environmental impact while maintaining high yields of the target product .

| Step | Reaction Conditions | Yield (%) |

|---|---|---|

| Nitration | Acetic anhydride + Concentrated nitric acid | 82.5 |

| Reduction | Ferric trichloride + Hydrazine hydrate | >99.8 |

Case Study 2: Antimicrobial Activity

Studies have evaluated the antimicrobial properties of derivatives derived from this compound, showing promising results against various bacterial strains. These findings suggest potential for further development into therapeutic agents.

Wirkmechanismus

The mechanism of action of 4-chloro-N-ethyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pharmacological Profiles

- Cholinesterase Inhibition : Derivatives of 4-(trifluoromethyl)aniline exhibit superior inhibition of butyrylcholinesterase (BChE) compared to fluoro- or bromo-substituted analogs. The trifluoromethyl group’s electronegativity enhances binding to the enzyme’s acyl pocket .

- Anticancer Potential: Nitro-substituted analogs (e.g., 4-nitro-3-(trifluoromethyl)aniline) release nitric oxide (NO) under light, inducing apoptosis. However, the chloro derivative’s mechanism may rely on irreversible kinase inhibition rather than NO release .

Physicochemical Properties

| Property | 4-Chloro-N-ethyl-3-(trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline | 2,4-Dichloro-3-(trifluoromethyl)aniline |

|---|---|---|---|

| Molecular Weight | 227.6 g/mol | 161.1 g/mol | 230.0 g/mol |

| logP (Estimated) | 3.2 | 2.1 | 3.5 |

| Hydrogen Bond Donors | 1 (NH) | 1 (NH₂) | 1 (NH₂) |

- Impact of CF₃: The trifluoromethyl group reduces basicity (pKa ~2.5–3.0) compared to non-fluorinated anilines, improving stability in acidic environments .

Biologische Aktivität

4-Chloro-N-ethyl-3-(trifluoromethyl)aniline is an organic compound with significant biological activity. Its structure includes a chloro group, an ethyl substituent, and a trifluoromethyl group, which contribute to its chemical properties and potential biological applications. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H9ClF3N

- CAS Number : 42265-87-2

- IUPAC Name : this compound

The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and metabolic flux.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, affecting signal transduction pathways critical for cellular responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that related compounds can inhibit various bacterial strains, including those resistant to common antibiotics .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Bactericidal | |

| Escherichia coli | Bacteriostatic | |

| Candida albicans | Antifungal |

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell proliferation:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 0.126 | Strong inhibition |

| MCF10A (Non-cancer) | >2.0 | Minimal effect |

These findings suggest a selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.

Case Studies

- Antimycobacterial Activity : A study highlighted the enhanced antimycobacterial activity of derivatives containing trifluoromethyl groups. The incorporation of such groups improved the efficacy against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment .

- Biofilm Inhibition : Another investigation reported that related compounds could significantly reduce biofilm formation in various bacterial species, suggesting a role in combating chronic infections associated with biofilms .

Safety and Toxicity

Toxicological assessments are essential for evaluating the safety profile of this compound. Preliminary studies indicate low toxicity at therapeutic doses; however, further research is necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-chloro-N-ethyl-3-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via chlorination of precursor anilines. For example, 2-chloro-3-(trifluoromethyl)aniline can be treated with N-chlorosuccinimide (NCS) to introduce additional chloro substituents (Scheme 1 in ). Parallel reactions (e.g., 3 × 200 g batches) are combined post-purification to improve scalability, with yields exceeding 90% in optimized conditions . Commercial sourcing of intermediates (e.g., 2,4-dichloro-3-(trifluoromethyl)aniline) is also viable for efficiency .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Answer : Key NMR signals include δ 1.06 ppm (triplet, J=7.0 Hz) for the ethyl group's terminal CH3, δ 4.90 ppm (quartet, J=6.9 Hz) for the benzylic CH adjacent to NH, and aromatic proton signals between δ 6.63–7.48 ppm. These patterns distinguish substitution positions and confirm alkylation/arylation steps .

Q. What safety precautions are critical when handling this compound?

- Answer : The compound shares hazards with structurally similar anilines (e.g., acute toxicity via dermal/inhalation routes). Use fume hoods, PPE (gloves, goggles), and avoid exposure to light or moisture. Store under inert atmospheres at –20°C to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Answer : The -CF3 group is strongly electron-withdrawing, activating the aromatic ring for electrophilic substitution while stabilizing intermediates in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). This enhances regioselectivity in forming biaryl structures, as seen in Reference Example 69 ( ) .

Q. What computational methods validate the spectroscopic properties of this compound?

- Answer : Density Functional Theory (DFT) calculations align with experimental FT-IR and UV-Vis data. For example, frontier molecular orbital analysis (HOMO-LUMO gaps) predicts charge transfer interactions, while Natural Bond Orbital (NBO) analysis explains hyperconjugation effects from -CF3 and -Cl groups .

Q. How can contradictory spectral data (e.g., conflicting NMR shifts) be resolved during structural characterization?

- Answer : Contradictions often arise from solvent effects or impurities. Use high-purity deuterated solvents (e.g., CDCl3) and compare with reference spectra of analogous compounds (e.g., 4-nitro-3-(trifluoromethyl)aniline in ). 2D NMR (COSY, HSQC) can clarify coupling patterns .

Q. What role does this compound play in designing pseudoirreversible enzyme inhibitors?

- Answer : The ethyl group enhances lipophilicity, improving membrane permeability, while the -CF3 group stabilizes binding via hydrophobic interactions. In sphingosine 1-phosphate receptor antagonists, this scaffold achieves persistent efficacy by forming covalent adducts with catalytic residues .

Methodological Guidance Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.